molecular formula C12H13N3OS B187934 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 315248-91-0

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B187934
M. Wt: 247.32 g/mol
InChI Key: BITZABPDSCHXKS-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a fluorescent molecule that induces differentiation in PC12 cells . It’s a unique chemical compound with potential applications in bioorganic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The starting compounds were prepared by the reaction of 4-aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thiones with chloroacetone, ethyl chloroacetate or chloro-acetamide followed by cyclization of the resulting S-alkylated derivatives in ethanol containing sodium ethoxide .


Molecular Structure Analysis

The molecular structure of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is represented by the linear formula C12H13N3OS . The CAS Number is 315248-91-0 and its molecular weight is 247.321 .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is involved in various chemical synthesis processes. For example, it has been used in the synthesis of novel heterocyclic thieno[2,3-b]quinoline derivatives through processes like hydrolysis, acylation, and cyclization (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, Song and Seo (2007) describe the synthesis of 4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-5-ol derivatives starting from 2-aminothiophene-3-carbonitrile (Song & Seo, 2007).

Structural Analysis and Tandem Protocols

Dyachenko et al. (2019) utilized a Stork reaction — intramolecular transamination — alkylation tandem protocol for synthesizing functionalized partially hydrogenated quinolines, including derivatives of 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. These compounds were further analyzed using X-ray diffraction (Dyachenko et al., 2019).

Antiproliferative Activity in Cancer Research

In cancer research, certain derivatives of thieno[2,3-b]quinoline have shown promising antiproliferative activity. Hung et al. (2014) synthesized derivatives and tested their effectiveness against the NCI-60 cell lines, finding significant activity in certain compounds (Hung et al., 2014). Additionally, the impact of a thieno[2,3-b]pyridine derivative on breast cancer cell proliferation, morphology, migration, and cell cycle was explored by Leung et al. (2014), offering insights into potential cancer treatments (Leung et al., 2014).

properties

IUPAC Name

3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-9-7-5-6-3-1-2-4-8(6)15-12(7)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITZABPDSCHXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354883
Record name 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS RN

315248-91-0
Record name 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Kovtun, SV Tokarieva, SA Varenichenko… - Biopolymers and …, 2020 - researchgate.net
Aim. To find novel anticancer lead molecules among easily available spiro-fused thieno [2, 3-d] pyrimidines. Methods. Organic synthesis, spectral methods and molecular docking. …
Number of citations: 5 www.researchgate.net

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